

Poseltinib: A Technical Guide to its Structure, Chemical Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Poseltinib (formerly HM71224 and LY3337641) is a potent, orally active, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document provides a comprehensive technical overview of **Poseltinib**, detailing its chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings. The information is intended to serve as a resource for researchers and professionals in the field of drug development and immunology.

Chemical Structure and Properties

Poseltinib is a small molecule with the IUPAC name N-(3-((2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)furo[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide. It belongs to the class of pyrimidine derivatives.

Table 1: Physicochemical Properties of **Poseltinib**



Property	Value	Reference(s)
Chemical Formula	C26H26N6O3	[1][2]
Molecular Weight	470.52 g/mol	[1][2]
CAS Number	1353552-97-2	[3]
Appearance	Solid	
Solubility	Soluble in DMSO	[4]
InChI Key	LZMJNVRJMFMYQS- UHFFFAOYSA-N	[3]
SMILES	C=CC(=O)Nc1cccc(Oc2nc(Nc 3ccc(N4CCN(C)CC4)cc3)nc3c coc23)c1	[3]

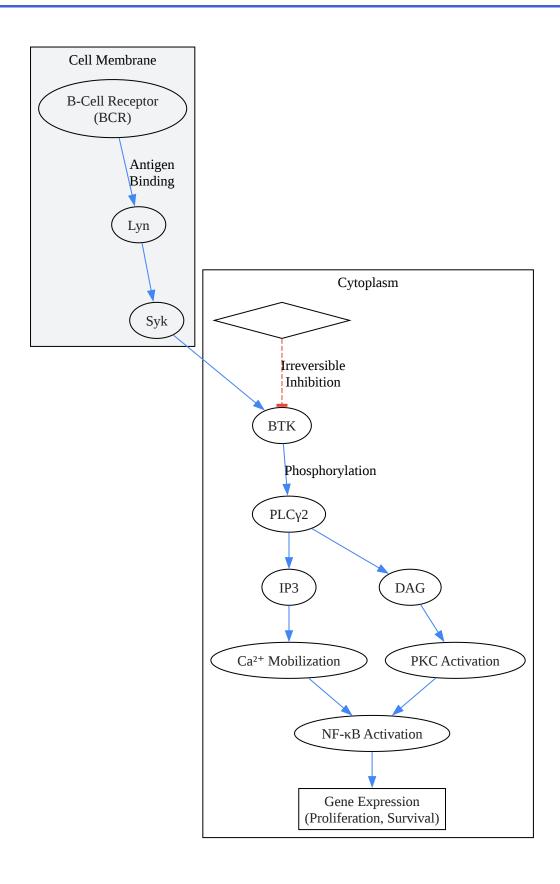
Mechanism of Action: Inhibition of BTK Signaling

Poseltinib is a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.

Targeting the B-Cell Receptor (BCR) Signaling Pathway

The B-cell receptor (BCR) signaling pathway is essential for B-cell activation, proliferation, and antibody production. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role. **Poseltinib** exerts its therapeutic effect by disrupting this pathway.





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Caption: Poseltinib's inhibition of the BCR signaling pathway.



Covalent Binding to BTK

Poseltinib forms a covalent bond with the cysteine residue at position 481 (Cys-481) in the active site of BTK. This irreversible binding effectively blocks the kinase activity of BTK, thereby halting the downstream signaling cascade.

Kinase Selectivity

Poseltinib exhibits high selectivity for BTK.

Table 2: Kinase Inhibitory Activity of Poseltinib

Kinase	IC50 (nM)	Selectivity vs. BTK	Reference(s)
втк	1.95	-	[4]
ВМХ	-	0.3-fold	[4]
TEC	-	2.3-fold	[4]
тхк	-	2.4-fold	[4]

Preclinical and Clinical Data Preclinical Studies

Poseltinib has been evaluated in animal models of autoimmune diseases, demonstrating its potential therapeutic efficacy.

In a rat model of collagen-induced arthritis, oral administration of **Poseltinib** resulted in a dose-dependent reduction in arthritis severity.[1] Treatment with 1 mg/kg and 3 mg/kg of **Poseltinib** significantly inhibited bone and cartilage disruption.[1]

Table 3: Preclinical Pharmacokinetics of **Poseltinib** in Rats



Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng*h/mL)	Reference(s)
1	123	1.0	345	[1]
3	456	1.0	1234	[1]
10	1567	2.0	5678	[1]

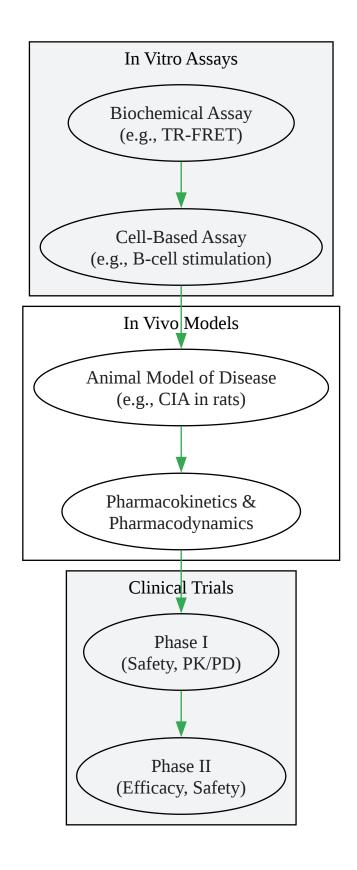
Clinical Trials

A Phase I, randomized, placebo-controlled, double-blind study (NCT01765478) was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Poseltinib** in healthy adult male volunteers.[1] The study demonstrated dose-dependent and persistent BTK occupancy in peripheral blood mononuclear cells (PBMCs).[1] At a 40 mg dose, over 80% BTK occupancy was maintained for up to 48 hours after the first dose.[1]

A Phase II, randomized, double-blind, placebo-controlled trial (RAjuvenate; NCT02628028) evaluated the efficacy and safety of **Poseltinib** in adults with active rheumatoid arthritis.[5][6] The study was terminated prematurely after an interim analysis revealed a low probability of demonstrating a significant clinical benefit.[5][6] There was no statistically significant difference in the proportion of patients achieving a 20% improvement in the American College of Rheumatology criteria (ACR20) at Week 12 between the **Poseltinib** and placebo groups.[5][6]

Experimental Protocols General Workflow for Assessing BTK Inhibition





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Caption: General experimental workflow for evaluating a BTK inhibitor.



Collagen-Induced Arthritis (CIA) in Rats (General Protocol)

- Animal Model: Male Lewis rats (7-weeks old) are typically used.[1]
- Induction of Arthritis:
 - An emulsion of bovine type II collagen and incomplete Freund's adjuvant (IFA) is prepared.[1]
 - Rats are immunized via intradermal injection at the base of the tail.[1]
 - A booster immunization is given 7 days later.[1]
- Treatment: **Poseltinib** is administered orally once daily for a specified duration (e.g., 9 consecutive days) after the onset of arthritis.[1]
- Assessment:
 - Clinical Scoring: Each paw is graded on a scale of 0-4 based on erythema, swelling, and joint flexion.[1]
 - Histopathology: Joint tissues are collected at the end of the study for histological analysis to assess bone and cartilage disruption.

Western Blot for Phospho-PLCy2 (General Protocol)

- Cell Culture and Treatment: B-cells (e.g., Ramos cells) are stimulated to activate the BCR signaling pathway in the presence or absence of Poseltinib.
- Protein Extraction: Cells are lysed to extract total protein.
- SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
- · Immunoblotting:



- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific for phosphorylated PLCy2 (p-PLCy2).
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The intensity of the bands corresponding to p-PLCy2 is quantified to determine the effect of **Poseltinib** on PLCy2 phosphorylation.

Conclusion

Poseltinib is a well-characterized, potent, and selective irreversible inhibitor of BTK. It effectively inhibits the BCR signaling pathway, a key driver of B-cell mediated autoimmune diseases. While preclinical studies demonstrated its potential efficacy in models of arthritis, a Phase II clinical trial in rheumatoid arthritis was terminated due to a lack of clinical benefit. Further investigation into the therapeutic potential of **Poseltinib** in other B-cell-driven diseases may be warranted. This technical guide provides a foundational understanding of **Poseltinib** for researchers and drug development professionals.

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